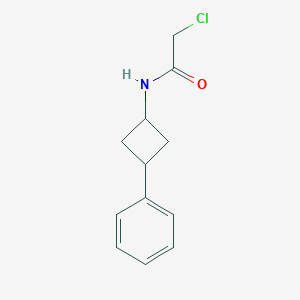
2-Chloro-N-(3-phenylcyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-phenylcyclobutyl)acetamide is an organic compound with the molecular formula C12H14ClNO This compound features a chloroacetamide group attached to a phenyl-substituted cyclobutyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-phenylcyclobutyl)acetamide typically involves the reaction of 3-phenylcyclobutanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-phenylcyclobutanamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反应分析
Types of Reactions
2-Chloro-N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used (e.g., azide, thiocyanate derivatives).
Hydrolysis: The major products are 3-phenylcyclobutanamine and chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
Medicinal Chemistry
2-Chloro-N-(3-phenylcyclobutyl)acetamide has garnered attention for its potential pharmacological properties. Research indicates that it exhibits significant antimicrobial activity , which may be attributed to the chloroacetamide group’s ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the phenylcyclobutyl moiety enhances its lipophilicity, improving bioavailability and efficacy in biological systems.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of chloroacetamides, including this compound, showed promising results against various microbial strains. The mechanism of action likely involves disruption of microbial cell functions through enzyme inhibition.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of diverse derivatives that may possess novel biological activities .
Table: Comparison of Reaction Products
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Depends on nucleophile used (e.g., azide derivatives) |
| Hydrolysis | 3-Phenylcyclobutanamine and chloroacetic acid |
| Oxidation/Reduction | Products vary based on specific conditions |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such insights are crucial for understanding its mechanism of action and potential therapeutic effects.
Potential Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial properties. Its ability to modify enzyme activity positions it as a candidate for drug development targeting various diseases.
Case Study: Inhibition Studies
In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in disease pathways, such as proteases linked to viral replication. This highlights the compound's potential as a lead structure for developing antiviral agents .
作用机制
The mechanism of action of 2-Chloro-N-(3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in the activity or function of the target molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3-phenylcyclobutyl)acetamide is unique due to the presence of the phenyl-substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-chloro-N-(3-phenylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-10(7-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQWVJAZCIGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













